Para-Fluoro Substitution Enables >1000-Fold Selectivity for ETₐ over ET₆ Receptor
In a study of 4-phenoxybutanoic acid derivatives as selective endothelin A (ETₐ) receptor antagonists, the optimized compound containing the 4-fluorophenoxy motif exhibited low-nanomolar binding affinity to ETₐ and a greater than 1000-fold selectivity over the related ET₆ receptor [1]. While the specific 4-(4-fluorophenoxy)butanoic acid is the core scaffold, the structure-activity relationship (SAR) from this study establishes that the 4-phenoxybutanoic acid framework, when appropriately substituted (including with a 4-fluoro group), can be tuned for exceptional receptor subtype selectivity.
| Evidence Dimension | Receptor Binding Selectivity |
|---|---|
| Target Compound Data | Scaffold for compounds with >1000-fold selectivity for ETₐ over ET₆ |
| Comparator Or Baseline | Unsubstituted 4-phenoxybutanoic acid or other substitution patterns; selectivity can vary by orders of magnitude |
| Quantified Difference | >1000-fold difference in binding affinity between receptor subtypes |
| Conditions | Radioligand binding assay using human ETₐ and ET₆ receptors |
Why This Matters
This demonstrates that the 4-phenoxybutanoic acid scaffold, exemplified by the 4-fluoro derivative, is a privileged structure for achieving high target selectivity, which is critical for minimizing off-target effects in drug development.
- [1] Astles, P.C., et al. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(15), 2732-2744. View Source
